molecular formula C13H10FNO4S B14423435 1-[(Benzenesulfonyl)methyl]-4-fluoro-2-nitrobenzene CAS No. 86434-32-4

1-[(Benzenesulfonyl)methyl]-4-fluoro-2-nitrobenzene

Cat. No.: B14423435
CAS No.: 86434-32-4
M. Wt: 295.29 g/mol
InChI Key: CKJLFOXNXKBKHU-UHFFFAOYSA-N
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Description

1-[(Benzenesulfonyl)methyl]-4-fluoro-2-nitrobenzene is an organic compound characterized by the presence of a benzenesulfonyl group, a fluorine atom, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution reactions to introduce these functional groups .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of sulfonyl chlorides and fluorinating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-[(Benzenesulfonyl)methyl]-4-fluoro-2-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(Benzenesulfonyl)methyl]-4-fluoro-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Benzenesulfonyl)methyl]-4-fluoro-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The nitro group can undergo redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Uniqueness: The presence of the benzenesulfonyl group, fluorine atom, and nitro group allows for diverse chemical reactions and interactions with biological targets .

Properties

CAS No.

86434-32-4

Molecular Formula

C13H10FNO4S

Molecular Weight

295.29 g/mol

IUPAC Name

1-(benzenesulfonylmethyl)-4-fluoro-2-nitrobenzene

InChI

InChI=1S/C13H10FNO4S/c14-11-7-6-10(13(8-11)15(16)17)9-20(18,19)12-4-2-1-3-5-12/h1-8H,9H2

InChI Key

CKJLFOXNXKBKHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

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